molecular formula C11H14N2O2 B2977511 N-[3-(3-Methyl-1,2-oxazol-4-yl)propyl]but-2-ynamide CAS No. 2411307-47-4

N-[3-(3-Methyl-1,2-oxazol-4-yl)propyl]but-2-ynamide

Cat. No.: B2977511
CAS No.: 2411307-47-4
M. Wt: 206.245
InChI Key: PZPFNHYNJBXZOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(3-Methyl-1,2-oxazol-4-yl)propyl]but-2-ynamide is a chemical compound that belongs to the class of oxazole derivatives Oxazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(3-Methyl-1,2-oxazol-4-yl)propyl]but-2-ynamide typically involves the reaction of 3-methyl-1,2-oxazole with a suitable alkyne derivative. One common method involves the use of sulfuric acid and nitric acid as reagents under controlled temperature conditions . Another approach involves the reaction of 4-amino-N′-hydroxy-1,2,5-oxadiazole-3-carboximidamide with acetamide at high temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific industrial methods are proprietary and may vary depending on the manufacturer.

Chemical Reactions Analysis

Types of Reactions

N-[3-(3-Methyl-1,2-oxazol-4-yl)propyl]but-2-ynamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated compounds.

Scientific Research Applications

N-[3-(3-Methyl-1,2-oxazol-4-yl)propyl]but-2-ynamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(3-Methyl-1,2-oxazol-4-yl)propyl]but-2-ynamide involves its interaction with specific molecular targets and pathways. The compound may inhibit the formation of dihydrofolic acid, thereby inhibiting protein synthesis and bacterial growth . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(3-Methyl-1,2-oxazol-4-yl)propyl]but-2-ynamide is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-[3-(3-methyl-1,2-oxazol-4-yl)propyl]but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c1-3-5-11(14)12-7-4-6-10-8-15-13-9(10)2/h8H,4,6-7H2,1-2H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZPFNHYNJBXZOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NCCCC1=CON=C1C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.